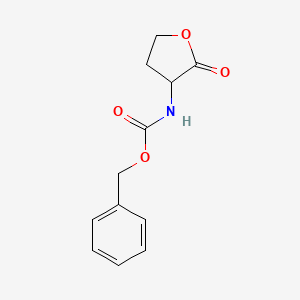

benzyl N-(2-oxooxolan-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-(2-oxooxolan-3-yl)carbamate is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol It is a carbamate derivative, which means it contains a carbamate functional group (–NHCOO–) attached to a benzyl group and a 2-oxooxolan-3-yl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyl N-(2-oxooxolan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-oxooxolan-3-amine under basic conditions. The reaction typically proceeds as follows:

- Dissolve 2-oxooxolan-3-amine in a suitable solvent such as dichloromethane.

- Add a base such as triethylamine to the solution.

- Slowly add benzyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: Benzyl N-(2-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Oxidized carbamate derivatives.

Reduction: Reduced carbamate derivatives.

Substitution: Substituted benzyl carbamates.

Aplicaciones Científicas De Investigación

Benzyl N-(2-oxooxolan-3-yl)carbamate is a chemical compound with potential applications in scientific research, particularly as an intermediate in the synthesis of other organic compounds. It is also known as (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, Cbz-L-Homoserine lactone, or benzyl N-[(3S)-2-oxooxolan-3-yl]carbamate.

Scientific Research Applications

- As a Synthetic Intermediate this compound is used in the synthesis of nitrogen-containing heterocyclic compounds. Its role in biochemical pathways depends on the specific compounds it is used to synthesize. As a synthetic intermediate, its bioavailability and effects depend on the specific compounds it is used to synthesize and the conditions under which these syntheses occur.

-

Antimicrobial Activity Carbamate derivatives, including (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate, have demonstrated antimicrobial properties against bacterial strains.

Compound Bacterial Strain MIC (µg/mL) (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate E. coli 32 (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate S. aureus 16 -

Cytotoxicity Assays This compound exhibits selective cytotoxicity, showing lower toxicity towards normal cells while effectively reducing cell viability in cancerous cells.

Cell Line IC50 (µM) HeLa 15 MCF7 20 Normal Fibroblasts >100

Case Studies

- Anticancer Activity Treatment with (S)-Benzyl (2-oxotetrahydrofuran-3-yl)carbamate resulted in significant apoptosis in MCF7 (breast cancer) cells, suggesting a potential role in cancer therapy.

- Neuroprotective Effects It can mitigate oxidative stress-induced neuronal damage, highlighting its potential for treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of benzyl N-(2-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparación Con Compuestos Similares

- Benzyl N-(5-oxooxolan-3-yl)carbamate

- Benzyl N-(2-oxooxolan-4-yl)carbamate

Comparison: Benzyl N-(2-oxooxolan-3-yl)carbamate is unique due to the specific positioning of the oxo group on the oxolan ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Actividad Biológica

Benzyl N-(2-oxooxolan-3-yl)carbamate is a compound belonging to the carbamate family, characterized by its unique oxolane ring structure. This compound's potential biological activities have garnered interest in medicinal chemistry, particularly due to its structural features that suggest various pharmacological properties. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C11H13N1O3. The structure comprises a benzyl group attached to a carbamate functional group linked to a 2-oxooxolane moiety. The presence of the oxolane ring and the carbamate functionality are crucial for its biological activity, as they can influence interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the oxolane ring. Common methodologies include:

- Formation of the oxolane ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Carbamate formation : The reaction of an amine with a carbonyl compound leads to the formation of the carbamate moiety.

These synthetic pathways not only facilitate the production of this compound but also allow for modifications that can enhance its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of specific enzymes, which could be relevant in therapeutic applications.

Pharmacological Studies

Research indicates that this compound may possess several pharmacological properties:

Case Studies

While direct case studies on this compound are scarce, related compounds have been studied extensively:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Sarains | Antibacterial, Antitumor | |

| Cbz Aspartic Anhydride | Peptide synthesis reagent | |

| 1-N-[benzene-1,4-disulfonamide] | Enzyme inhibition |

These case studies highlight the potential avenues for exploring the biological activity of this compound based on its structural similarities with other active compounds.

Future Directions

Further research is necessary to elucidate the specific mechanisms and efficacy of this compound in biological systems. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

- Target Identification : Understanding which biological targets are influenced by this compound.

Propiedades

IUPAC Name |

benzyl N-(2-oxooxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWDZIFOVOUDAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31332-88-4 |

Source

|

| Record name | MLS003106886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.